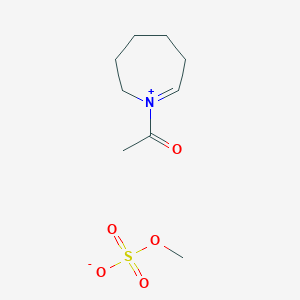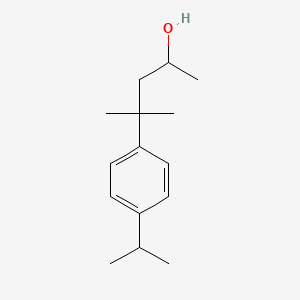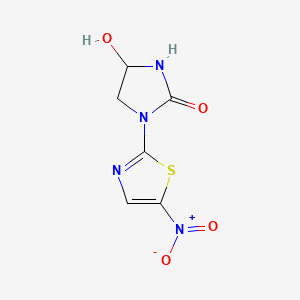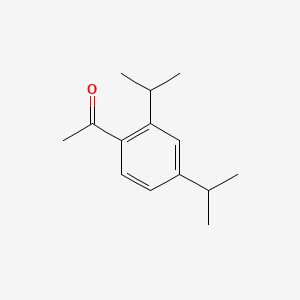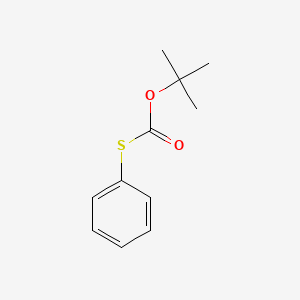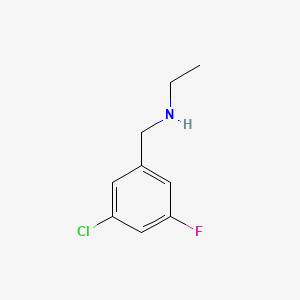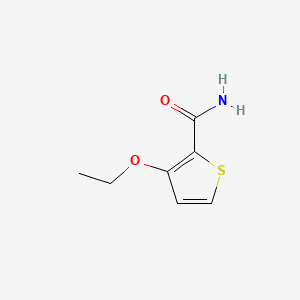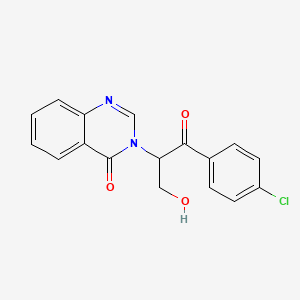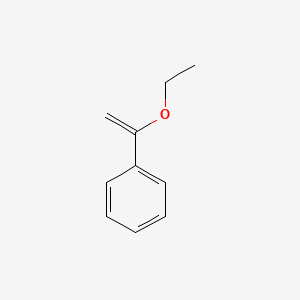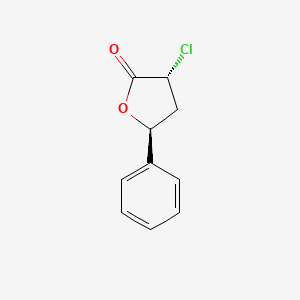
2,2'-Oxybisbutan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Oxybisbutan-1-ol is an organic compound with the molecular formula C8H18O3. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to its carbon chain. This compound is known for its applications in various chemical processes and industries due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,2’-Oxybisbutan-1-ol can be synthesized through several methods. One common method involves the reaction of butan-1-ol with an oxidizing agent to form the intermediate butan-1-al, which is then further reacted with another molecule of butan-1-ol in the presence of a catalyst to form 2,2’-Oxybisbutan-1-ol. The reaction conditions typically involve moderate temperatures and the use of catalysts such as sulfuric acid or other acidic catalysts.
Industrial Production Methods
In industrial settings, 2,2’-Oxybisbutan-1-ol is produced through a continuous process that involves the catalytic oxidation of butan-1-ol followed by a condensation reaction. This method ensures high yield and purity of the final product. The process is optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-Oxybisbutan-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form butan-1-ol.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace hydroxyl groups with halogens.
Major Products Formed
Oxidation: Butan-1-al or butanoic acid.
Reduction: Butan-1-ol.
Substitution: Halogenated butan-1-ol derivatives.
Applications De Recherche Scientifique
2,2’-Oxybisbutan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and a reagent in various organic synthesis reactions.
Biology: It serves as a stabilizing agent in the preparation of biological samples.
Medicine: It is used in the formulation of certain pharmaceuticals due to its solubility and stability properties.
Industry: It is employed in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,2’-Oxybisbutan-1-ol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. In biological systems, it can interact with enzymes and proteins, affecting their function and activity. The pathways involved include hydrogen bonding and van der Waals interactions, which play a crucial role in its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Butan-1-ol: A primary alcohol with a single hydroxyl group.
Butane-1,4-diol: A diol with hydroxyl groups at both ends of the carbon chain.
2,2’-Oxybisethanol: A diol with a similar structure but shorter carbon chain.
Uniqueness
2,2’-Oxybisbutan-1-ol is unique due to its specific molecular structure, which provides distinct chemical properties such as higher boiling point and solubility compared to similar compounds. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in both research and industry.
Propriétés
Numéro CAS |
55011-26-2 |
|---|---|
Formule moléculaire |
C8H18O3 |
Poids moléculaire |
162.23 g/mol |
Nom IUPAC |
2-(1-hydroxybutan-2-yloxy)butan-1-ol |
InChI |
InChI=1S/C8H18O3/c1-3-7(5-9)11-8(4-2)6-10/h7-10H,3-6H2,1-2H3 |
Clé InChI |
YLGKTKNKMPOCBY-UHFFFAOYSA-N |
SMILES canonique |
CCC(CO)OC(CC)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



